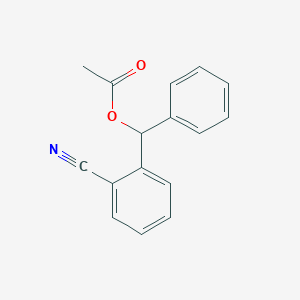
(2-Cyanophenyl)(phenyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyanophenyl)(phenyl)methyl acetate: is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by the presence of a cyanophenyl group and a phenyl group attached to a methyl acetate moiety.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize (2-Cyanophenyl)(phenyl)methyl acetate is through the esterification of (2-cyanophenyl)methanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of methyl acetate with (2-cyanophenyl)methanol. This reaction can be catalyzed by an acid or base, with the choice of catalyst affecting the reaction conditions and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the desired compound.
化学反応の分析
Types of Reactions:
Hydrolysis: (2-Cyanophenyl)(phenyl)methyl acetate can undergo hydrolysis in the presence of an acid or base to yield (2-cyanophenyl)methanol and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form (2-cyanophenyl)methanol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: (2-Cyanophenyl)methanol and acetic acid.
Reduction: (2-Cyanophenyl)methanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (2-Cyanophenyl)(phenyl)methyl acetate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand ester hydrolysis and enzyme-catalyzed reactions involving esters.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Fragrance and Flavor Industry: Due to its ester nature, it is used in the formulation of fragrances and flavors.
作用機序
The mechanism of action of (2-Cyanophenyl)(phenyl)methyl acetate primarily involves its hydrolysis to (2-cyanophenyl)methanol and acetic acid. The ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding alcohol and acid. This reaction can be catalyzed by enzymes such as esterases in biological systems.
類似化合物との比較
Methyl (2-cyanophenyl)acetate: Similar in structure but lacks the phenyl group.
Phenyl acetate: Lacks the cyanophenyl group.
Ethyl (2-cyanophenyl)acetate: Similar but has an ethyl group instead of a phenyl group.
Uniqueness:
Structural Features: The presence of both cyanophenyl and phenyl groups in (2-Cyanophenyl)(phenyl)methyl acetate makes it unique compared to other esters.
Reactivity: The compound’s reactivity is influenced by the electron-withdrawing cyanophenyl group, which affects its chemical behavior in various reactions.
特性
CAS番号 |
90292-85-6 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
[(2-cyanophenyl)-phenylmethyl] acetate |
InChI |
InChI=1S/C16H13NO2/c1-12(18)19-16(13-7-3-2-4-8-13)15-10-6-5-9-14(15)11-17/h2-10,16H,1H3 |
InChIキー |
ZWMNXQNWTBPSET-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)





![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)





